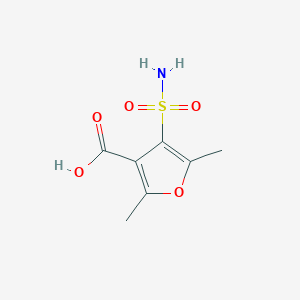

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

CAS No.: 1087784-71-1

Cat. No.: VC2914949

Molecular Formula: C7H9NO5S

Molecular Weight: 219.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087784-71-1 |

|---|---|

| Molecular Formula | C7H9NO5S |

| Molecular Weight | 219.22 g/mol |

| IUPAC Name | 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) |

| Standard InChI Key | YPWRJNLSEWKOGW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O |

| Canonical SMILES | CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O |

Introduction

Chemical Properties and Structure

Identification and Basic Properties

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is identified by the CAS number 1087784-71-1 and has a molecular formula of C7H9NO5S . The compound has a molecular weight of 219.22 g/mol, calculated based on its atomic composition . This organic compound is also known by several synonyms including "Metallo beta-lactamase ligand 1" and "4-(aminosulfonyl)-2,5-dimethyl-3-furoic acid," reflecting its function and structure . In chemical databases, it is indexed under identifiers such as CHEMBL5402781, supporting its recognition in scientific literature and pharmaceutical research . The compound's InChI notation is InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12), providing a standardized digital representation of its molecular structure .

Structural Characteristics

The compound is characterized by a furan ring as its core structural component, which is a five-membered aromatic heterocycle containing an oxygen atom . This furan core is substituted at positions 2 and 5 with methyl groups, which contribute to its lipophilicity and structural stability . At position 3, the furan ring bears a carboxylic acid group (–COOH), which can participate in hydrogen bonding and acid-base interactions . The position 4 of the furan ring contains a sulfonamide (–SO₂NH₂) substituent, which is critical for the compound's biological activity, particularly in binding to metalloenzymes . This structural arrangement creates a specific spatial orientation of functional groups that enables the compound to interact effectively with target enzymes in biological systems. The presence of both hydrogen bond donors and acceptors in its structure facilitates molecular recognition and binding specificity to target proteins.

Physical and Chemical Reactivity

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid typically appears as a powder at room temperature, reflecting its solid-state under standard conditions . The compound's chemical reactivity is largely determined by its functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, forming salts with bases and participating in esterification reactions . This functional group also makes the compound slightly acidic, capable of donating protons in aqueous solutions. The sulfonamide group (–SO₂NH₂) can engage in nucleophilic substitution reactions and acts as both a hydrogen bond donor and acceptor . This functional group plays a crucial role in the compound's ability to chelate metal ions, particularly zinc ions in metallo-β-lactamases. The furan ring, being aromatic, can potentially participate in electrophilic aromatic substitution reactions, although its reactivity is modulated by the electron-withdrawing and electron-donating effects of its substituents.

Synthesis and Production Methods

Synthetic Pathways

The synthesis of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid typically involves multi-step organic reactions starting from readily available furan derivatives. One common synthetic approach begins with appropriate furan precursors, followed by strategic functionalization to introduce the required substituents at specific positions . The sulfonamide group is typically introduced through electrophilic substitution reactions on the furan ring, requiring careful control of reaction conditions to achieve regioselectivity. The carboxylic acid functionality may be introduced through oxidation of appropriate precursors or through functional group interconversion strategies. The methyl groups at positions 2 and 5 can be introduced during the initial furan ring formation or through subsequent alkylation reactions, depending on the specific synthetic route employed.

Production Considerations

The production of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid requires careful attention to reaction conditions to ensure high yield and purity of the final product . Temperature control, solvent selection, and reaction time optimization are critical parameters in achieving efficient synthesis. Purification of the compound typically involves techniques such as recrystallization, column chromatography, or preparative HPLC to remove impurities and reaction by-products. Quality control measures, including NMR spectroscopy, mass spectrometry, and elemental analysis, are essential to confirm the structure and purity of the synthesized compound . These analytical techniques ensure that the compound meets the required specifications for research and potential pharmaceutical applications. Scale-up considerations for industrial production would need to address factors such as cost-effectiveness, environmental impact, and process safety in handling organic reagents and solvents.

Biological Activity and Mechanism of Action

Metallo-β-lactamase Inhibition

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid functions primarily as an inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenem antibiotics in bacteria . These MBLs, particularly subclass B1 which includes IMP-, NDM-, and VIM-types, hydrolyze the β-lactam ring of antibiotics, rendering them ineffective . The compound specifically targets these enzymes with demonstrated potency, exhibiting K values of 24.8 μM against Verona integron-encoded MBL (VIM-2) and 97.4 μM against New Delhi metallo β-lactamase (NDM-1) . This inhibitory action is crucial in the context of antimicrobial resistance, as it helps restore the efficacy of carbapenem antibiotics against resistant bacterial strains. The compound's ability to inhibit MBLs without affecting human zinc-containing enzymes, such as glyoxylase II (no inhibition observed up to 500 μM), indicates its selectivity for bacterial targets .

Structure-Activity Relationship

The biological activity of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid is intricately linked to its structural features. The sulfonamide group plays a crucial role in zinc chelation, binding to the metal ions in the active site of metallo-β-lactamases . This interaction disrupts the enzyme's ability to hydrolyze β-lactam antibiotics. The furan ring provides a rigid scaffold that positions the functional groups in an optimal orientation for interaction with the target enzyme. The carboxylic acid group likely contributes to binding affinity through additional interactions with amino acid residues in the enzyme's active site. The methyl substituents at positions 2 and 5 of the furan ring may enhance the compound's lipophilicity, potentially improving its cell penetration capabilities, or could be involved in hydrophobic interactions with the target enzyme. Molecular docking studies with NDM-1 and VIM-2 have provided insights into the compound's binding mode, elucidating the specific interactions that contribute to its inhibitory activity .

Research Findings and Applications

In Vitro Studies

In vitro studies have demonstrated the significant efficacy of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid in restoring antibiotic sensitivity in resistant bacteria. When tested against seven MBL-expressing bacteria from different geographical regions, the compound restored the efficacy of meropenem to concentrations of ≤ 0.5 mg/L . This represents a substantial reduction in the minimum inhibitory concentration (MIC) of the antibiotic, indicating successful inhibition of the resistance mechanism. Notably, sterilizing activity occurred from 8 hours post-inoculation when the compound was used in combination with meropenem . These findings suggest a rapid onset of action, which is a desirable characteristic for antimicrobial treatments. The compound's specificity for bacterial MBLs is further evidenced by its selective inhibition profile, showing activity against various subclass B1 MBLs while sparing human zinc-containing enzymes such as glyoxylase II .

In Vivo Efficacy

The therapeutic potential of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid has been substantiated by in vivo studies using animal models of bacterial infection. In a mouse model infected with NDM-producing Klebsiella pneumoniae, co-administration of the compound with meropenem demonstrated significant efficacy in reducing bacterial load . The treatment resulted in a reduction of bacterial burden by more than 3 log10 units post-infection, highlighting the compound's ability to function effectively in a complex biological system . This finding is particularly important as it bridges the gap between in vitro activity and potential clinical application, addressing concerns about pharmacokinetics, distribution, and in vivo stability. The successful in vivo results support the compound's potential as part of a combination therapy strategy for treating infections caused by carbapenem-resistant bacteria, particularly those expressing metallo-β-lactamases.

Toxicity Profile

A critical aspect of any potential therapeutic compound is its safety profile, and 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid demonstrates favorable characteristics in this regard. Toxicity studies have shown that the compound is non-toxic against human hepatocarcinoma cells, with an IC50 value greater than 1000 mg/L . This high IC50 value indicates a substantial safety margin between the concentrations required for therapeutic effect and those that would cause cellular toxicity. Additionally, the compound's selectivity for bacterial metallo-β-lactamases over human zinc-containing enzymes further supports its potential safety in clinical applications . No inhibition was observed against human glyoxylase II up to concentrations of 500 μM, indicating minimal interference with normal human cellular processes . These preliminary toxicity findings suggest a promising safety profile, although comprehensive toxicological evaluations would be required for clinical development.

Comparison with Related Compounds

Comparative Efficacy

The comparative efficacy of 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid against various metallo-β-lactamases provides valuable insights into its spectrum of activity. The compound exhibits differential potency against different MBL enzymes, with K values of 24.8 μM against VIM-2 and 97.4 μM against NDM-1 . This variability in inhibitory potency likely reflects differences in the active site architecture of these enzymes, despite their shared function of hydrolyzing β-lactam antibiotics. When compared to other MBL inhibitors under development, 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid represents a promising addition to the therapeutic arsenal against antimicrobial resistance . Its ability to restore carbapenem efficacy in both in vitro and in vivo settings positions it as a complementary option to existing strategies. The compound's specificity for subclass B1 MBLs, which include the clinically significant NDM, VIM, and IMP types, further enhances its potential utility in addressing specific resistance mechanisms in pathogenic bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume